3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-N-(3-methylphenyl)thiophene-2-carboxamide 3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-N-(3-methylphenyl)thiophene-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 1040634-51-2
VCID: VC11951249
InChI: InChI=1S/C22H22FN3O3S2/c1-16-5-4-6-17(15-16)24-22(27)21-20(9-14-30-21)31(28,29)26-12-10-25(11-13-26)19-8-3-2-7-18(19)23/h2-9,14-15H,10-13H2,1H3,(H,24,27)
SMILES: CC1=CC(=CC=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4F
Molecular Formula: C22H22FN3O3S2
Molecular Weight: 459.6 g/mol

3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-N-(3-methylphenyl)thiophene-2-carboxamide

CAS No.: 1040634-51-2

Cat. No.: VC11951249

Molecular Formula: C22H22FN3O3S2

Molecular Weight: 459.6 g/mol

* For research use only. Not for human or veterinary use.

3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-N-(3-methylphenyl)thiophene-2-carboxamide - 1040634-51-2

Specification

CAS No. 1040634-51-2
Molecular Formula C22H22FN3O3S2
Molecular Weight 459.6 g/mol
IUPAC Name 3-[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl-N-(3-methylphenyl)thiophene-2-carboxamide
Standard InChI InChI=1S/C22H22FN3O3S2/c1-16-5-4-6-17(15-16)24-22(27)21-20(9-14-30-21)31(28,29)26-12-10-25(11-13-26)19-8-3-2-7-18(19)23/h2-9,14-15H,10-13H2,1H3,(H,24,27)
Standard InChI Key YQTLIBIFVYMDQH-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4F
Canonical SMILES CC1=CC(=CC=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4F

Introduction

Synthesis

The synthesis of this compound would typically involve:

  • Formation of Piperazine Derivatives:

    • Reacting 2-fluorophenylamine with piperazine derivatives under controlled conditions.

  • Sulfonation:

    • Introducing the sulfonyl group onto the piperazine using sulfonyl chloride reagents.

  • Amidation:

    • Coupling the thiophene-2-carboxylic acid derivative with 3-methylaniline using coupling agents like carbodiimides (e.g., DCC or EDC).

  • Final Assembly:

    • Combining the sulfonated piperazine intermediate with the thiophene carboxamide derivative.

Potential Applications:

  • Pharmaceutical Development:

    • The structural features suggest potential activity in central nervous system (CNS)-related disorders due to the piperazine core and fluorophenyl group, which are common in psychoactive drugs.

    • The sulfonamide group indicates possible antibacterial, antifungal, or anticancer properties.

  • Anticancer Research:

    • Sulfonamide-containing compounds often exhibit cytotoxicity against tumor cells by inhibiting enzymes like carbonic anhydrase or inducing apoptosis.

  • Antimicrobial Potential:

    • Compounds with fluorinated aromatic rings have shown promise as antimicrobial agents due to enhanced cell membrane penetration and stability.

Mechanistic Insights:

  • The presence of a fluorophenyl group can enhance binding affinity for biological targets through halogen bonding.

  • The thiophene ring may contribute to π-stacking interactions in enzyme or receptor binding sites.

Research Findings

While specific studies on this compound are unavailable in the provided data, structurally similar compounds have shown the following activities:

  • Anticancer Activity:

    • Compounds with sulfonamide groups have been reported to inhibit tumor cell growth in lines such as HCT-116 and MCF-7, with IC50 values in the low micromolar range .

  • Antimicrobial Activity:

    • Fluorinated aromatic compounds have demonstrated efficacy against bacterial strains like M. tuberculosis and fungal pathogens such as Candida albicans .

  • Drug-like Properties:

    • Similar molecules evaluated using computational tools like SwissADME have shown favorable pharmacokinetics, including good absorption and moderate lipophilicity .

Future Directions

  • Experimental Validation:
    Conduct assays for anticancer, antimicrobial, and CNS-related activities to validate computational predictions.

  • Structure-Activity Relationship (SAR):
    Modify substituents on the thiophene and phenyl rings to optimize potency and selectivity.

  • Pharmacokinetics Studies:
    Evaluate absorption, distribution, metabolism, excretion (ADME), and toxicity profiles in animal models.

This compound represents a promising scaffold for drug discovery efforts targeting diverse therapeutic areas. Further studies are essential to unlock its full potential.

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